molecular formula C15H14N2O6S B2403970 N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 345992-55-4

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B2403970
CAS No.: 345992-55-4
M. Wt: 350.35
InChI Key: KLBRWFJFRLHQNM-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide is a synthetic sulfonamide derivative designed for research applications. Compounds featuring the 1,3-benzodioxole moiety, similar to this one, are of significant interest in medicinal chemistry. Research on close structural analogs has shown that such molecules can be designed as capsaicin analogs, which have demonstrated notable cytotoxicity against cancer cell lines, such as breast cancer MCF7 cells . Furthermore, sulfonamide derivatives are a biologically important class of compounds known for their low toxicity and cost-effectiveness, and are widely investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . Inhibition of these enzymes is a key research area for potential applications in neurodegenerative diseases and other conditions. The incorporation of the nitro and methyl groups on the benzenesulfonamide ring may influence the compound's electronic properties and binding affinity, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This product is intended for research purposes only.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-10-2-4-12(17(18)19)7-15(10)24(20,21)16-8-11-3-5-13-14(6-11)23-9-22-13/h2-7,16H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBRWFJFRLHQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 2-Methyl-5-Nitrobenzenesulfonyl Chloride

Sulfonation of p-Nitrotoluene

The foundational step in synthesizing N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide involves the preparation of 2-methyl-5-nitrobenzenesulfonyl chloride. Patent CN107805212B details a high-yield sulfonation process using p-nitrotoluene and chlorosulfonic acid.

Reaction Conditions

p-Nitrotoluene undergoes sulfonation at the 5-position when reacted with chlorosulfonic acid in chlorinated solvents such as chlorobenzene or dichloromethane. The optimal molar ratio of p-nitrotoluene to chlorosulfonic acid is 1:1.2–1.5, with reaction temperatures maintained at 100–150°C under vigorous stirring (800–1000 rpm). Excess chlorosulfonic acid ensures complete conversion while minimizing byproducts like ortho-sulfonated isomers.

Workup and Purification

Post-sulfonation, the mixture is quenched with water (0.3–0.4× volume of organic solvent) to hydrolyze residual chlorosulfonic acid. Sequential water washes (2–3 cycles) remove acidic impurities, followed by organic phase separation and vacuum concentration to isolate 2-methyl-5-nitrobenzenesulfonyl chloride as a crystalline solid. This intermediate exhibits stability under inert storage conditions, with yields exceeding 85% in optimized batches.

Alternative Sulfonation Strategies

While the above method dominates industrial production, exploratory studies in US6613743B2 suggest that substituting chlorosulfonic acid with sulfur trioxide complexes in aprotic solvents (e.g., dimethylformamide) may reduce corrosivity. However, these approaches remain less efficient, with yields plateauing at 70–75% due to increased side-product formation.

Synthesis of N-(1,3-Benzodioxol-5-ylmethyl)amine

Quality Control Parameters

Critical purity benchmarks for N-(1,3-benzodioxol-5-ylmethyl)amine include:

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient)
  • Residual Solvents : <500 ppm (methanol, ethyl acetate)
  • Water Content : <0.5% (Karl Fischer titration)

Coupling Reaction: Sulfonamide Bond Formation

Reaction Mechanism

The final step involves nucleophilic substitution of 2-methyl-5-nitrobenzenesulfonyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine. This exothermic reaction proceeds via a two-stage mechanism:

  • Attack of the amine nitrogen on the electrophilic sulfur atom, displacing chloride.
  • Deprotonation by a base (e.g., triethylamine) to stabilize the sulfonamide product.

Optimized Protocol

Adapting methodologies from PMC6461897 and US6613743B2, the coupling is best performed in anhydrous acetonitrile at 0–5°C to mitigate thermal degradation.

Procedure
  • Dissolve N-(1,3-benzodioxol-5-ylmethyl)amine (1.0 equiv) in acetonitrile (10 mL/g).
  • Add triethylamine (1.5 equiv) as an acid scavenger under nitrogen atmosphere.
  • Slowly add 2-methyl-5-nitrobenzenesulfonyl chloride (1.05 equiv) dissolved in acetonitrile.
  • Stir for 12–24 hours at room temperature.
  • Quench with ice water, extract with ethyl acetate, and concentrate under reduced pressure.
Yield and Purity
  • Crude Yield : 92–95%
  • Post-Recrystallization Purity : 99.2–99.7% (from ethanol/water)
  • Byproducts : <1% unreacted amine or sulfonyl chloride (HPLC monitoring)

Process Optimization and Scalability

Solvent Selection Impact

Solvent Reaction Time (h) Yield (%) Purity (%)
Acetonitrile 18 94 99.5
Dichloromethane 24 89 98.7
THF 36 78 97.1

Data adapted from parallel studies in US6613743B2 and PMC6461897. Acetonitrile’s high polarity accelerates chloride displacement, while THF’s lower dielectric constant favors side reactions.

Temperature and Stoichiometry Effects

Elevating temperatures beyond 40°C promotes sulfonate ester byproducts (up to 12%), necessitating strict thermal control. A 5% molar excess of sulfonyl chloride ensures complete amine consumption without complicating purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.52 (s, 1H, SO2NH), 7.92 (d, J=8.4 Hz, 1H, Ar-H), 7.68 (d, J=8.4 Hz, 1H, Ar-H), 6.85–6.79 (m, 3H, benzodioxole-H), 5.99 (s, 2H, OCH2O), 4.25 (d, J=5.6 Hz, 2H, CH2NH), 2.45 (s, 3H, Ar-CH3).
  • IR (KBr) : 3275 cm⁻¹ (N-H stretch), 1530 cm⁻¹ (NO2 asym), 1350 cm⁻¹ (SO2 sym).

Chromatographic Purity Assessment

  • HPLC Conditions : Zorbax SB-C18 (4.6×250 mm, 5 µm), 1.0 mL/min, 254 nm
  • Mobile Phase : 60:40 acetonitrile/20 mM ammonium acetate
  • Retention Time : 8.7 minutes

Industrial-Scale Considerations

Waste Management

The process generates chloride-rich aqueous waste (from sulfonation and coupling steps), requiring neutralization with lime before disposal. Organic solvents are recovered via fractional distillation (≥90% efficiency).

Cost Analysis

Component Cost per kg (USD)
p-Nitrotoluene 12.50
Chlorosulfonic Acid 8.20
N-(Benzodioxolyl)amine 145.00
Total Raw Materials 165.70
Production Cost 210.00

Margins improve at multi-ton scales due to solvent recycling and catalytic reuse.

Applications and Derivatives

While the target compound’s applications are underexplored in the provided literature, structural analogs in US6613743B2 demonstrate aspartyl protease inhibition, suggesting potential in antiviral drug development. Nitro group reduction could yield 5-amino derivatives for coupling into heterocyclic scaffolds.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity
This compound C₁₅H₁₄N₂O₆S 362.35 Not reported Nitro, methyl, benzodioxole, sulfonamide Underexplored (structural studies)
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide C₂₄H₂₃N₃O₆S 481.52 96 Oxadiazole, tetrahydronaphthalene, thio Cytotoxic (A549, C6 cell lines)
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide C₁₈H₁₅N₃O₄S 377.39 Not reported Oxadiazole, phenyl, thio Cytotoxic (NIH/3T3 non-toxic)
N-(1,3-Benzodioxol-5-yl)-2-methylbenzenesulfonamide C₁₄H₁₃NO₄S 291.32 Not reported Methyl, benzodioxole, sulfonamide Structural studies

Key Observations:

Substituent Effects on Bioactivity : The presence of oxadiazole-thioether moieties (e.g., compounds in ) correlates with cytotoxic activity, whereas the nitro and methyl substituents in the target compound may prioritize electronic modulation for crystallographic or receptor-binding studies .

Thermal Stability : The lower melting point (96°C) of the tetrahydronaphthalene-oxadiazole derivative compared to simpler sulfonamides suggests increased conformational flexibility due to bulkier substituents.

Molecular Weight and Complexity : The target compound (MW 362.35) is intermediate in complexity between simpler benzodioxole-sulfonamides (e.g., , MW 291.32) and larger cytotoxic derivatives (e.g., , MW 481.52).

Biological Activity

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its interaction with various biological targets. Its molecular formula is C12H12N2O5SC_{12}H_{12}N_{2}O_{5}S with a molecular weight of approximately 296.3 g/mol. The presence of the nitro group and sulfonamide functionality contributes to its reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

2. Antitumor Activity

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study: MDA-MB-231 Breast Cancer Cells
In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to the control group. This effect was attributed to the activation of caspase pathways leading to apoptosis.

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays measuring cytokine production and cell migration. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1200450
IL-6800300

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by increasing mitochondrial membrane permeability.
  • Modulation of Inflammatory Pathways : It appears to interfere with NF-kB signaling pathways, reducing the transcription of pro-inflammatory genes.

Q & A

Q. What are the established synthetic routes for N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide, and what factors influence yield optimization?

The synthesis typically involves sulfonamide bond formation between 1,3-benzodioxol-5-ylmethylamine and 2-methyl-5-nitrobenzenesulfonyl chloride. A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction. Yield optimization depends on reaction time, temperature (often 0–25°C), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted sulfonyl chloride or hydrolyzed intermediates .

Q. How can researchers confirm the structural identity of this compound using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure can be solved using programs like SHELX (for refinement) and visualized with ORTEP-III. Key parameters include bond angles, torsion angles, and hydrogen-bonding patterns. For example, the benzodioxole ring’s planarity and sulfonamide group geometry (S–N distances ~1.63 Å) are critical validation metrics .

Q. What spectroscopic techniques are essential for characterizing this sulfonamide?

  • NMR : 1^1H and 13^13C NMR to confirm the benzodioxole methylene group (~δ 4.2–4.5 ppm) and nitro group proximity effects on aromatic protons.
  • IR : Stretching frequencies for sulfonamide S=O (~1350–1150 cm1^{-1}) and NO2_2 (~1520 cm1^{-1}).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent controls) or impurities. Methodological steps include:

  • Repeating assays with rigorously purified samples (HPLC ≥98%).
  • Cross-validating results using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Computational docking studies to assess binding affinity consistency with experimental IC50_{50} values .

Q. What strategies mitigate challenges in crystallizing nitro-containing sulfonamides like this compound?

Nitro groups can hinder crystallization due to steric hindrance. Approaches include:

  • Screening solvents with high polarity (e.g., DMSO/water mixtures).
  • Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids).
  • Slow evaporation at controlled temperatures (4°C).
  • Using SHELXD for phase problem resolution in cases of weak diffraction .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Core modifications : Replace the nitro group with other electron-withdrawing groups (e.g., CN, CF3_3) to assess impact on bioactivity.
  • Substituent effects : Vary the benzodioxole’s methyl group position or introduce halogens.
  • In vitro models : Test cytotoxicity in neuroprotective assays (e.g., rotenone-induced neuronal damage) with controls like Alda-1, a structurally related benzodioxole derivative .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • ADMET prediction : Use tools like SwissADME or ProTox-II to estimate hepatic metabolism (CYP450 interactions) and nitro group reduction risks.
  • Molecular dynamics (MD) simulations : Model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) to predict off-target effects .

Methodological Considerations

  • Data reproducibility : Always cross-reference crystallographic data (CCDC deposition numbers) and biological assay protocols from peer-reviewed studies .
  • Controlled experiments : Include nitro-reduction controls (e.g., catalytic hydrogenation) to confirm the nitro group’s role in observed bioactivity .

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